2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
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Overview
Description
2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione is a chemical compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, resulting in various changes that contribute to their biological activities . The interaction often involves the formation of bonds between the indole derivative and the target receptor, which can lead to changes in the receptor’s function .
Biochemical Pathways
Indole derivatives are known to affect various pathways, leading to a broad spectrum of biological activities . These activities can result in downstream effects such as the inhibition of viral replication, reduction of inflammation, prevention of cancer cell proliferation, and more .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include the inhibition of certain enzymes, alteration of cell signaling pathways, and changes in gene expression .
Action Environment
Factors such as pH, temperature, and the presence of other compounds can potentially affect the action of this compound
This compound, like other indole derivatives, shows promise in various therapeutic applications due to its potential broad-spectrum biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione typically involves the reaction of 4-fluoroaniline with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including nitration, cyclization, and oxidation, to yield the desired product. Common reagents used in this synthesis include nitric acid, sulfuric acid, and acetic anhydride. The reaction conditions often involve elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced catalytic systems and automated process control can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Reduction: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles such as amines and thiols. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.
Major Products Formed
The major products formed from these reactions include amino derivatives, quinones, and substituted isoindole derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and development.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound’s unique chemical structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(4-fluorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione include other isoindole derivatives with different substituents, such as:
- 2-(4-chlorophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(4-bromophenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(4-methylphenyl)-5-nitro-2,3-dihydro-1H-isoindole-1,3-dione
Uniqueness
The presence of the fluorophenyl group in this compound imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to specific molecular targets. These properties can result in improved biological activity and therapeutic potential compared to other similar compounds.
Properties
IUPAC Name |
2-(4-fluorophenyl)-5-nitroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O4/c15-8-1-3-9(4-2-8)16-13(18)11-6-5-10(17(20)21)7-12(11)14(16)19/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVCBEWYYYXZKFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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